N-(4-butylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-(4-butylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and a butylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-butylaniline with a suitable pyrimidine precursor under acidic conditions, followed by sulfonation and subsequent hydrolysis to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, filtration, and chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-butylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-3,4-dimethoxybenzamide: Shares the butylphenyl group but differs in the presence of methoxy groups and a benzamide structure.
N-(4-methoxybenzylidene)-4-butylaniline: Contains a similar butylphenyl group but has a different core structure with a methoxybenzylidene moiety.
Uniqueness
N-(4-butylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its combination of a pyrimidine ring, sulfonamide group, and butylphenyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H19N3O4S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C15H19N3O4S/c1-3-4-5-11-6-8-12(9-7-11)18-23(21,22)13-10(2)16-15(20)17-14(13)19/h6-9,18H,3-5H2,1-2H3,(H2,16,17,19,20) |
InChI Key |
NHWKPWSMYIAETJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(NC(=O)NC2=O)C |
Origin of Product |
United States |
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